molecular formula C11H16BNO4S B2815625 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid CAS No. 2377608-95-0

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid

Cat. No. B2815625
CAS RN: 2377608-95-0
M. Wt: 269.12
InChI Key: LCLWKERKNBTROT-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 2377608-95-0 . It has a molecular weight of 269.13 . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 269.13 .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Research has demonstrated its use in creating 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization processes. These heterocyclic compounds are crucial in developing pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities (Benetti et al., 2002).

Materials Science

In materials science, derivatives of phenylboronic acids, including 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid, have been used to synthesize novel polymers. These polymers exhibit unique properties, such as high thermal stability and solubility in organic solvents, making them suitable for various applications, including flexible electronics, coatings, and high-performance materials (Liu et al., 2013).

Medicinal Chemistry

In medicinal chemistry, the compound has facilitated the synthesis of sulfonamide derivatives with antimicrobial activity. These derivatives have shown effectiveness against a range of bacterial and fungal pathogens, highlighting the potential of phenylboronic acid derivatives in developing new antimicrobial agents (Zareef et al., 2008).

Carbohydrate Chemistry

Additionally, phenylboronic acids play a significant role in carbohydrate chemistry. They form cyclic esters with diols, which can be used to synthesize specifically substituted or oxidized sugar derivatives. This application is crucial for creating complex glycoconjugates used in biological studies and drug development (Ferrier, 1972).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-8-10(12(14)15)4-5-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWKERKNBTROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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